molecular formula C5H10Cl2O2 B1295575 1,3-Dichloro-2,2-dimethoxypropane CAS No. 6626-57-9

1,3-Dichloro-2,2-dimethoxypropane

Cat. No.: B1295575
CAS No.: 6626-57-9
M. Wt: 173.03 g/mol
InChI Key: DCCLFWPTDCYHBZ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H10Cl2O2. It is a colorless liquid that is soluble in organic solvents such as ether and ketones. This compound is primarily used as a reagent in organic synthesis due to its unique chemical properties .

Scientific Research Applications

1,3-Dichloro-2,2-dimethoxypropane is utilized in several scientific research applications, including:

Safety and Hazards

DCDP is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H317 and H319 . Precautionary statements include P280, P305, P338, and P351 . Users are advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,3-Dichloro-2,2-dimethoxypropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions. Long-term exposure to the compound has been shown to affect cellular function, with some studies indicating potential cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2,2-dimethoxypropane can be synthesized through the chlorination of acetone in the presence of methanol. The reaction involves passing chlorine gas through a mixture of acetone and methanol at a temperature range of 20-35°C. After the chlorination process, the reaction mixture is cooled to 0-5°C and subjected to suction filtration to obtain 1,3-dichloro-acetone dimethyl acetal with a yield of approximately 81.2% .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory method. the process is scaled up to accommodate larger quantities and may involve continuous flow reactors to ensure efficient chlorination and product isolation .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dichloro-2,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCLFWPTDCYHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)(CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288946
Record name 1,3-Dichloro-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-57-9
Record name 6626-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dichloro-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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